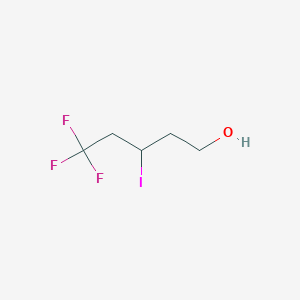
3-Iodo-5,5,5-trifluoropentan-1-ol
Descripción general
Descripción
3-Iodo-5,5,5-trifluoropentan-1-ol is an organic compound with the molecular formula C5H8F3IO It is characterized by the presence of an iodine atom and three fluorine atoms attached to a pentanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,5,5-trifluoropentan-1-ol typically involves the introduction of iodine and trifluoromethyl groups into a pentanol structure. One common method involves the reaction of 5,5,5-trifluoropentan-1-ol with iodine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-5,5,5-trifluoropentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of 5,5,5-trifluoropentan-1-ol.
Substitution: Formation of various substituted pentanols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Iodo-5,5,5-trifluoropentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5,5,5-trifluoropentan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
5,5,5-Trifluoropentan-1-ol: Lacks the iodine atom, resulting in different reactivity and applications.
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Contains a pyridine ring, leading to different chemical properties and uses.
Uniqueness
3-Iodo-5,5,5-trifluoropentan-1-ol is unique due to the combination of iodine and trifluoromethyl groups on a pentanol backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Propiedades
IUPAC Name |
5,5,5-trifluoro-3-iodopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3IO/c6-5(7,8)3-4(9)1-2-10/h4,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJXHYAYILUNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CC(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)
![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)
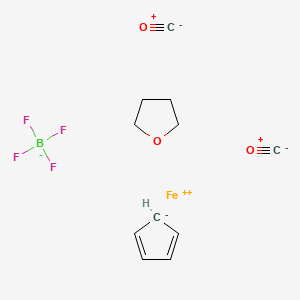
![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)
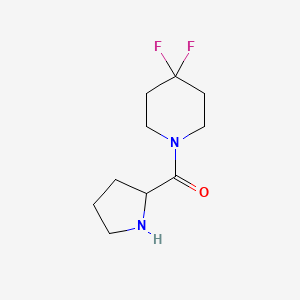
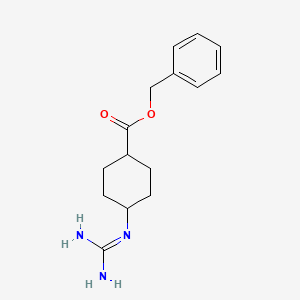

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)
![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)
![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)
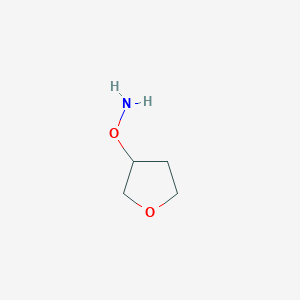
![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)
